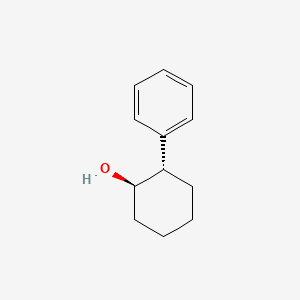

trans-2-Phenyl-1-cyclohexanol

Beschreibung

BenchChem offers high-quality trans-2-Phenyl-1-cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Phenyl-1-cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R,2S)-2-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIBYZBZXNWTPP-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022185 | |

| Record name | trans-2-Phenyl-1-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-61-0, 98919-68-7 | |

| Record name | rel-(1R,2S)-2-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylcyclohexanol, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098919687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Phenyl-1-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-phenylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452WZ637M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYLCYCLOHEXANOL, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5411L8484 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of trans-2-Phenyl-1-cyclohexanol from Cyclohexene Oxide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the synthesis of trans-2-Phenyl-1-cyclohexanol, a crucial chiral auxiliary in asymmetric synthesis, from cyclohexene oxide. The primary method detailed is the nucleophilic ring-opening of the epoxide using a phenyl Grignard reagent.

Introduction

trans-2-Phenyl-1-cyclohexanol is a valuable organic compound, with its enantiomers widely employed as chiral auxiliaries in a variety of asymmetric transformations.[1][2] These transformations include asymmetric ene reactions, cycloaddition reactions, and palladium-catalyzed annulations.[1] A common and effective method for preparing the racemic form of this alcohol is through the reaction of cyclohexene oxide with a phenyl Grignard reagent, such as phenylmagnesium bromide. This reaction proceeds via a nucleophilic ring-opening of the strained epoxide ring, a fundamental and reliable transformation in organic synthesis.[3][4][5]

Reaction Mechanism: Epoxide Ring-Opening

The synthesis of trans-2-Phenyl-1-cyclohexanol from cyclohexene oxide is a classic example of a Grignard reaction with an epoxide. The reaction proceeds through an SN2-type mechanism. The highly nucleophilic phenyl group from the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring.[4][5][6]

This attack occurs from the backside relative to the C-O bond, leading to an inversion of configuration at the site of attack. The driving force for this reaction is the relief of the significant ring strain (approximately 13 kcal/mol) present in the three-membered epoxide ring.[5][7] The initial product is a magnesium alkoxide, which is then protonated during an aqueous workup to yield the final alcohol product. The stereochemical outcome of this backside attack on the cyclic epoxide dictates that the phenyl and hydroxyl groups are positioned on opposite faces of the cyclohexane ring, resulting in the trans isomer.[4][5]

Caption: Reaction mechanism for the synthesis of trans-2-Phenyl-1-cyclohexanol.

Experimental Protocols

The following protocol is adapted from a well-established procedure for the copper-catalyzed Grignard addition to cyclohexene oxide.[3] The use of a copper(I) catalyst can improve yields and reaction control.

Caption: Workflow for the synthesis and purification of the target compound.

-

Preparation of Phenylmagnesium Bromide:

-

A 3-L, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (35.3 g, 1.47 g-atom) and 170 mL of dry tetrahydrofuran (THF).

-

A solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of dry THF is added dropwise to the stirred mixture over 1.5 hours to initiate and sustain the Grignard reagent formation.

-

After the addition is complete, an additional 1 L of dry THF is added.[3]

-

-

Reaction with Cyclohexene Oxide:

-

The solution of phenylmagnesium bromide is cooled to -30°C using a dry ice-nitromethane slush bath.

-

Purified copper(I) chloride (6.53 g, 0.066 mol) is added to the cooled solution, and the mixture is stirred for 10 minutes.[3]

-

A solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of THF is then added dropwise over 1.5 hours.[3]

-

-

Workup and Purification:

-

Upon completion of the addition, the reaction mixture is allowed to warm to 0°C and is stirred for an additional 2 hours.[3]

-

The reaction is quenched by the careful addition of 500 mL of saturated aqueous ammonium sulfate solution.[3]

-

The organic and aqueous layers are separated. The aqueous layer is extracted with ether.

-

The combined organic layers are washed with saturated ammonium sulfate solution, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed via rotary evaporation to yield the crude product as a light-yellow solid.[3]

-

The crude solid is purified by recrystallization from pentane to give the final product.[3]

-

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol.[3]

| Parameter | Value | Moles / Equivalents |

| Reactants | ||

| Magnesium | 35.3 g | 1.47 g-atom |

| Bromobenzene | 155 mL (231 g) | 1.47 mol |

| Cyclohexene Oxide | 101 mL (99 g) | 1.0 mol |

| Copper(I) Chloride | 6.53 g | 0.066 mol |

| Product | ||

| Crude Yield | 175.5 g | 99.6% |

| Recrystallized Yield | 142.3 g | 80% |

| Melting Point | 55.5–57.0 °C | N/A |

Product Characterization

The identity and purity of trans-2-Phenyl-1-cyclohexanol can be confirmed using various spectroscopic methods.

| Spectroscopic Data | Observed Characteristics |

| ¹H NMR | Characteristic peaks for phenyl, cyclohexyl, and hydroxyl protons. |

| ¹³C NMR | Signals corresponding to the 12 carbon atoms in the molecule. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group.[8] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound.[9] |

Note: Detailed peak assignments can be found in spectral databases such as the NIST WebBook[8][9] and ChemicalBook.

Enantioselective Considerations

While the Grignard reaction on cyclohexene oxide produces a racemic mixture of (±)-trans-2-phenylcyclohexanol, many applications require enantiomerically pure forms of the auxiliary.[1] Several methods have been developed to access the individual enantiomers:

-

Enzymatic Resolution: A highly effective method involves the lipase-catalyzed kinetic resolution of the racemic alcohol or its derivatives. For example, Pseudomonas fluorescens lipase can selectively hydrolyze the chloroacetate ester of the (–)-enantiomer, allowing for the separation of the (–)-alcohol and the (+)-ester.[2][3][10]

-

Sharpless Asymmetric Dihydroxylation: An alternative route starts from 1-phenylcyclohexene, which undergoes a Sharpless asymmetric dihydroxylation to produce a chiral diol. This diol can then be converted to the desired enantiomer of trans-2-phenylcyclohexanol.[1][2][11]

-

Chiral Additives: Ring-opening of cyclohexene oxide with phenyllithium in the presence of a chiral additive has been reported, though with modest asymmetric induction (47% ee).[1][12]

These advanced methods are critical for applications in drug development and asymmetric synthesis where precise stereochemical control is paramount.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

- 9. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

- 10. Trans-2-Phenyl-1-cyclohexanol - Wikiwand [wikiwand.com]

- 11. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of trans-2-Phenyl-1-cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of trans-2-Phenyl-1-cyclohexanol. It includes detailed experimental protocols for its synthesis and resolution, along with key spectral data, to support its application in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

trans-2-Phenyl-1-cyclohexanol is a chiral organic compound widely recognized for its role as a versatile intermediate and chiral auxiliary in asymmetric synthesis.[1] Its stereochemistry is crucial for the synthesis of enantiomerically pure pharmaceuticals, where specific stereoisomers are often responsible for the desired therapeutic effects.[1] The compound typically appears as a white to off-white crystalline powder.[1]

Quantitative Physical Data

The physical properties of trans-2-Phenyl-1-cyclohexanol are summarized in the table below. Note that values can vary slightly depending on the specific enantiomer and the purity of the sample.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| Melting Point | 53 - 67 °C | [1][2] |

| Boiling Point | 105 °C at 3 mmHg; 152-155 °C at 16 mmHg | [1][2] |

| Density | ~0.945 g/cm³ (estimate) | [2] |

| Optical Rotation ([α]²⁰D) | +55° to +61° (c=1 in Methanol) for (1S,2R)-enantiomer | [1] |

| pKa | ~15.05 (Predicted) | [2] |

Solubility and Qualitative Data

trans-2-Phenyl-1-cyclohexanol is soluble in most organic solvents, including alcohols, ethers, ketones, and dichloromethane. Its solubility in non-polar solvents like pentane is utilized in its recrystallization.

Spectroscopic Data Summary

Spectroscopic analysis is essential for the characterization and quality control of trans-2-Phenyl-1-cyclohexanol. The following table summarizes the available spectroscopic data.

| Spectroscopy Type | Description | Source(s) |

| ¹H NMR | Spectra available, typically run in CDCl₃. Key signals include multiplets for the phenyl group and cyclohexyl ring protons. | [3][4][5] |

| ¹³C NMR | Spectra available, providing information on the carbon skeleton. | [3][6] |

| Infrared (IR) | Spectra show characteristic peaks for O-H and C-H bonds. Data is available from various techniques including KBr disc, nujol mull, and gas phase. | [3][7][8] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, showing the molecular ion peak and characteristic fragmentation patterns. | [9] |

Experimental Protocols: Synthesis and Resolution

The synthesis of enantiomerically pure trans-2-Phenyl-1-cyclohexanol is a key process for its application as a chiral auxiliary. Below are detailed methodologies for its preparation.

Synthesis of Racemic trans-2-Phenyl-1-cyclohexanol via Grignard Reaction

This protocol describes the synthesis of the racemic mixture starting from cyclohexene oxide and a phenyl Grignard reagent.[10]

Materials:

-

Magnesium turnings

-

Dry Tetrahydrofuran (THF)

-

Bromobenzene

-

Copper(I) chloride (purified)

-

Cyclohexene oxide

-

Saturated aqueous ammonium sulfate solution

-

Ether

-

Anhydrous magnesium sulfate

-

Pentane

Procedure:

-

A 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (35.3 g, 1.47 g-atom) and dry THF (170 mL).

-

A solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of dry THF is added dropwise over 1.5 hours to initiate the Grignard reaction. An ice bath may be used to control the temperature.

-

After the addition is complete, 1 L of dry THF is added.

-

The solution is cooled to -30°C, and purified copper(I) chloride (6.53 g, 0.066 mol) is added.

-

The mixture is stirred for 10 minutes, after which a solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of THF is added dropwise over 1.5 hours.

-

The reaction mixture is allowed to warm to 0°C and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of 500 mL of saturated aqueous ammonium sulfate solution.

-

The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed via rotary evaporation to yield the crude product as a light-yellow solid.

-

The solid is recrystallized from pentane to give racemic trans-2-phenylcyclohexanol.

Caption: Grignard Synthesis Workflow.

Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

This method produces the enantiomerically pure compound from 1-phenylcyclohexene.[11]

Materials:

-

Potassium ferricyanide

-

Anhydrous potassium carbonate

-

Methanesulfonamide

-

Potassium osmate dihydrate

-

(DHQD)₂PHAL (chiral ligand)

-

1-Phenylcyclohexene

-

tert-Butyl alcohol

-

Water

-

Ethyl acetate

-

2 M Potassium hydroxide (KOH)

-

Magnesium sulfate

-

W-2 Raney nickel (activated)

-

Anhydrous ethanol

Procedure:

-

Asymmetric Dihydroxylation:

-

A 3-L flask is charged with water (375 mL), potassium ferricyanide (247 g), anhydrous potassium carbonate (104 g), methanesulfonamide (23.8 g), potassium osmate dihydrate (46.1 mg), and (DHQD)₂PHAL (486.9 mg).

-

1-Phenylcyclohexene (39.55 g) and tert-butyl alcohol (250 mL) are added to the vigorously stirred slurry.

-

The reaction is stirred for 2 days.

-

The product is dissolved by adding ethyl acetate (250 mL). The mixture is filtered.

-

The organic phase of the filtrate is separated, washed with 2 M KOH, and dried over magnesium sulfate to yield the crude (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol.

-

-

Reduction to trans-2-Phenyl-1-cyclohexanol:

-

A flask is charged with a slurry of activated W-2 Raney nickel (257.5 g) in wet ethanol under a nitrogen blanket. Caution: Raney nickel is pyrophoric when dry.

-

The crude diol from the previous step is added to the flask with additional anhydrous ethanol.

-

The mixture is heated to reflux and stirred for 2 days.

-

The hot solution is filtered through Celite, and the solvent is removed by rotary evaporation.

-

The resulting solid is recrystallized to yield enantiomerically pure (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol.

-

Caption: Sharpless Dihydroxylation Workflow.

Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution

This chemoenzymatic method resolves the racemic mixture of the chloroacetate ester of trans-2-phenylcyclohexanol.[10]

Materials:

-

Racemic trans-2-phenylcyclohexanol

-

Chloroacetyl chloride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane

-

Saturated sodium bicarbonate

-

Lipase enzyme (e.g., from Pseudomonas fluorescens)

-

Phosphate buffer (pH 7)

-

2 N Sodium hydroxide

-

Methanol

Procedure:

-

Esterification:

-

Racemic trans-2-phenylcyclohexanol (100 g) is reacted with chloroacetyl chloride (50 mL) in dichloromethane with DMAP (300 mg) as a catalyst.

-

The mixture is refluxed for 6 hours.

-

After cooling, the reaction is quenched with saturated sodium bicarbonate solution to yield racemic trans-2-phenylcyclohexyl chloroacetate.

-

-

Kinetic Resolution:

-

The racemic chloroacetate (100 g) is added to a pH 7 phosphate buffer (750 mL).

-

Lipase enzyme (10 g) is added, and the pH is maintained at 7.0 by the controlled addition of 0.5 N NaOH.

-

The reaction is monitored until approximately 50% hydrolysis is achieved.

-

The mixture is extracted with dichloromethane. The organic layer contains the unreacted (+)-ester, and the aqueous layer contains the (-)-alcohol.

-

-

Hydrolysis of the Resolved Ester:

-

The recovered (+)-ester is hydrolyzed using 2 N sodium hydroxide in methanol at reflux for 3 hours.

-

After workup, the (+)-(1S,2R)-trans-2-phenylcyclohexanol is obtained.

-

Caption: Lipase Resolution Workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. TRANS-2-PHENYL-1-CYCLOHEXANOL | 2362-61-0 [chemicalbook.com]

- 3. rel-(1R,2S)-2-Phenylcyclohexanol | C12H16O | CID 102793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR [m.chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. (+)-trans-2-Phenylcyclohexanol | C12H16O | CID 9898975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

- 8. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) IR Spectrum [m.chemicalbook.com]

- 9. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of trans-2-Phenyl-1-cyclohexanol: A Technical Guide to ¹H and ¹³C NMR Data

An in-depth guide for researchers and professionals in drug development, this document provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral auxiliary, trans-2-Phenyl-1-cyclohexanol. This guide includes tabulated spectral data, detailed experimental protocols, and visualizations of the molecular structure and experimental workflow.

¹H and ¹³C NMR Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectroscopic data for trans-2-Phenyl-1-cyclohexanol. The data is referenced to a spectrum obtained in deuterated chloroform (CDCl₃) at 300 MHz.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.38 - 7.20 | m | 5H | Phenyl-H |

| 3.65 | dt | 1H | H-1 (CH-OH) |

| 2.50 | dt | 1H | H-2 (CH-Ph) |

| 2.15 - 1.20 | m | 8H | Cyclohexyl-CH₂ |

| 1.85 | s (br) | 1H | -OH |

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dt = doublet of triplets

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 144.5 | Phenyl C (ipso) |

| 128.4 | Phenyl CH |

| 127.8 | Phenyl CH |

| 126.5 | Phenyl CH |

| 77.2 | C-1 (CH-OH) |

| 56.5 | C-2 (CH-Ph) |

| 35.5 | Cyclohexyl CH₂ |

| 33.0 | Cyclohexyl CH₂ |

| 25.9 | Cyclohexyl CH₂ |

| 25.0 | Cyclohexyl CH₂ |

Experimental Protocols

The acquisition of high-quality NMR data is contingent on meticulous sample preparation and appropriate instrument parameterization. The following protocols outline the standard procedures for obtaining ¹H and ¹³C NMR spectra of organic compounds like trans-2-Phenyl-1-cyclohexanol.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of trans-2-Phenyl-1-cyclohexanol for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, for routine analysis, referencing to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is common practice.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 300 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

-

Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): A spectral width of 10-15 ppm is usually adequate to cover the entire proton chemical shift range.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with single lines for each carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Spectral Width (SW): A wider spectral width of around 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular structure of trans-2-Phenyl-1-cyclohexanol and the general workflow for NMR data acquisition.

Caption: Molecular structure of trans-2-Phenyl-1-cyclohexanol.

Caption: A generalized workflow for NMR spectroscopy experiments.

discovery and historical development of trans-2-Phenyl-1-cyclohexanol as a chiral auxiliary

An in-depth exploration of the discovery, historical development, and application of trans-2-Phenyl-1-cyclohexanol as a cornerstone chiral auxiliary in asymmetric synthesis.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

Since its introduction, trans-2-Phenyl-1-cyclohexanol has emerged as a powerful and versatile chiral auxiliary in the field of asymmetric synthesis. Its rigid conformational structure and the stereodirecting influence of the phenyl group have enabled chemists to achieve high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the discovery and historical development of this auxiliary, detailed experimental protocols for its synthesis and application, and a summary of its performance in key asymmetric transformations.

Discovery and Historical Development

The story of trans-2-Phenyl-1-cyclohexanol as a chiral auxiliary begins in 1985 with a seminal publication by J. K. Whitesell and his colleagues.[1][2] At the time, the field of asymmetric synthesis was actively seeking practical and efficient chiral auxiliaries to control the stereochemical outcome of reactions. While auxiliaries like Evans' oxazolidinones were already established, the search for alternatives with different reactivity profiles and recovery characteristics continued.

Whitesell's initial work demonstrated the potential of trans-2-Phenyl-1-cyclohexanol in ene reactions, particularly with its glyoxylate ester derivative.[2] This early research highlighted the auxiliary's ability to induce high levels of diastereoselectivity, laying the groundwork for its broader application.

Following its discovery, the development of efficient methods for the enantioselective synthesis of trans-2-Phenyl-1-cyclohexanol was crucial for its widespread adoption. Two key methodologies have become the standard for obtaining this auxiliary in high enantiomeric purity:

-

Lipase-Catalyzed Kinetic Resolution: This method, also refined by Whitesell's group, utilizes the enzyme Pseudomonas fluorescens lipase to selectively hydrolyze the chloroacetate ester of the (–)-enantiomer from the racemic mixture.[1][3] The unreacted (+)-ester can then be separated and hydrolyzed to afford the (+)-enantiomer. This enzymatic approach offers a practical and scalable route to both enantiomers of the auxiliary.[3]

-

Sharpless Asymmetric Dihydroxylation: Another powerful method involves the asymmetric dihydroxylation of 1-phenylcyclohexene, followed by selective reduction of the 1-hydroxyl group.[1] This method, developed based on the groundbreaking work of K. Barry Sharpless, provides a highly efficient and stereospecific route to the chiral diol precursor of the auxiliary.[4]

The availability of both enantiomers of trans-2-Phenyl-1-cyclohexanol through these reliable methods has significantly contributed to its popularity and has allowed for the synthesis of both enantiomers of a target molecule by simply choosing the appropriate auxiliary.

Principles of Stereocontrol

The stereodirecting power of trans-2-Phenyl-1-cyclohexanol stems from its well-defined conformational preferences. The bulky phenyl group typically occupies an equatorial position on the cyclohexane ring, effectively shielding one face of the reactive center attached to the hydroxyl group. This steric hindrance directs the approach of incoming reagents to the opposite, less hindered face, resulting in a high degree of stereoselectivity.

Quantitative Data on Performance

The efficacy of trans-2-Phenyl-1-cyclohexanol as a chiral auxiliary is demonstrated by the high levels of diastereoselectivity and enantiomeric excess achieved in various asymmetric reactions.

Asymmetric Ene Reactions

The glyoxylate ester of trans-2-Phenyl-1-cyclohexanol is a particularly effective substrate for asymmetric ene reactions. The Lewis acid-catalyzed reaction with various alkenes proceeds with high diastereoselectivity.

| Alkene | Lewis Acid | Diastereomeric Ratio (anti:syn) | Reference |

| 2,4-Dimethyl-2-pentene | SnCl4 | 10:1 | [2] |

| Cyclohexene | SnCl4 | >97:3 | [5] |

| Cyclopentene | SnCl4 | 86:14 | [5] |

| trans-3-Hexene | SnCl4 | 86:14 | [5] |

| trans-4-Octene | SnCl4 | 86:14 | [5] |

Asymmetric Diels-Alder Reactions

trans-2-Phenyl-1-cyclohexanol has been successfully employed as a chiral auxiliary in Diels-Alder reactions, directing the facial selectivity of the dienophile.

| Dienophile Substrate | Diene | Lewis Acid | Diastereomeric Excess (de) | Reference |

| N-Acrolyl | Cyclopentadiene | TiCl4 | High | [5] |

| 1,4-Naphthoquinone derivative | Cyclopentadiene | Lewis Acid | High | [5] |

Asymmetric Alkylations

While less common than for other auxiliaries, trans-2-phenyl-1-cyclohexanol has been used to direct the alkylation of enolates derived from esters.

| Ester Substrate | Alkylating Agent | Diastereomeric Excess (de) | Reference |

| Malonate Derivative | Tricarbonyl(3-methylpentadienyl)iron(1+) cation | 60% | [5] |

Experimental Protocols

Enantioselective Synthesis of (1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol via Lipase-Catalyzed Kinetic Resolution

This procedure is adapted from Organic Syntheses.[3]

Step A: Preparation of Racemic trans-2-Phenylcyclohexyl Chloroacetate

-

To a solution of racemic trans-2-phenylcyclohexanol (100 g, 0.567 mol) in dichloromethane (250 mL) is added 4-dimethylaminopyridine (DMAP, 300 mg, 0.0025 mol) and chloroacetyl chloride (50 mL, 0.625 mol).

-

The mixture is heated at reflux for 6 hours.

-

After cooling, a saturated solution of sodium bicarbonate (350 mL) is carefully added.

-

The mixture is stirred for 3 hours, and the layers are separated.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the racemic chloroacetate.

Step B: Lipase-Catalyzed Hydrolysis

-

A mixture of the racemic chloroacetate (135 g, 0.534 mol) and a phosphate buffer solution (pH 7) is prepared.

-

Pseudomonas fluorescens lipase is added, and the mixture is stirred at room temperature. The pH is maintained at 7 by the addition of 1 N sodium hydroxide.

-

The reaction is monitored by TLC until approximately 50% hydrolysis is achieved.

-

The mixture is extracted with ether. The organic layer contains the unreacted (+)-chloroacetate and the (-)-alcohol.

Step C: Separation and Hydrolysis

-

The ether extract is dried and concentrated. The resulting mixture of the (+)-chloroacetate and (-)-alcohol is separated by chromatography.

-

The isolated (-)-alcohol is the desired product.

-

The (+)-chloroacetate can be hydrolyzed using sodium hydroxide in methanol to yield (+)-trans-2-phenyl-1-cyclohexanol.[3]

Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

This procedure is adapted from Organic Syntheses.[4]

Step A: Asymmetric Dihydroxylation of 1-Phenylcyclohexene

-

To a stirred mixture of potassium ferricyanide (247 g, 0.75 mol), potassium carbonate (104 g, 0.75 mol), and methanesulfonamide (23.8 g, 0.25 mol) in water (375 mL) and tert-butyl alcohol (250 mL) is added (DHQD)2PHAL (487 mg, 0.625 mmol) and potassium osmate dihydrate (46 mg, 0.125 mmol).

-

1-Phenylcyclohexene (39.55 g, 0.25 mol) is added, and the slurry is stirred vigorously for 2 days.

-

The product crystallizes from the organic phase. Ethyl acetate (250 mL) is added to dissolve the product.

-

The mixture is filtered, and the organic phase is separated, washed with 2 M KOH, and dried over magnesium sulfate.

-

Evaporation of the solvent yields the crude (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol.

Step B: Reductive Cleavage to (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol

A detailed procedure for the selective reduction of the 1-hydroxyl group is then followed to yield the final product.

Conclusion

trans-2-Phenyl-1-cyclohexanol has firmly established itself as a reliable and effective chiral auxiliary in the synthetic organic chemist's toolbox. Its straightforward preparation in both enantiomeric forms, coupled with its ability to induce high levels of stereoselectivity in a range of important chemical transformations, ensures its continued relevance in academic research and industrial drug development. The foundational work of Whitesell and the subsequent development of robust synthetic routes have paved the way for the widespread application of this elegant and powerful tool for asymmetric synthesis.

References

Stereochemistry and Absolute Configuration of trans-2-Phenyl-1-cyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Phenyl-1-cyclohexanol is a valuable chiral auxiliary and building block in asymmetric synthesis. Its rigid cyclohexane backbone and the stereochemical relationship between the phenyl and hydroxyl groups provide a well-defined chiral environment, influencing the stereochemical outcome of various chemical transformations. This technical guide provides a comprehensive overview of the stereochemistry, absolute configuration, synthesis, and key analytical data of the enantiomers of trans-2-Phenyl-1-cyclohexanol. Detailed experimental protocols for its preparation via enzymatic resolution and asymmetric dihydroxylation are presented, along with tabulated quantitative data for easy reference.

Introduction

The control of stereochemistry is paramount in modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Chiral auxiliaries are powerful tools that enable the synthesis of enantiomerically enriched compounds. trans-2-Phenyl-1-cyclohexanol, with its two stereocenters, exists as a pair of enantiomers: (+)-(1S,2R)-2-Phenyl-1-cyclohexanol and (-)-(1R,2S)-2-Phenyl-1-cyclohexanol.[1][2] These compounds are widely utilized as chiral auxiliaries in a variety of asymmetric reactions, including aldol reactions, Diels-Alder reactions, and alkylations.[1] This guide delves into the core aspects of the stereochemistry and absolute configuration of this important chiral alcohol.

Stereochemistry and Absolute Configuration

The trans configuration of 2-Phenyl-1-cyclohexanol refers to the relative orientation of the phenyl and hydroxyl groups on the cyclohexane ring, where they are on opposite sides of the ring. The molecule has two chiral centers at carbons 1 and 2. The absolute configuration of the enantiomers has been established as:

-

(+)-trans-2-Phenyl-1-cyclohexanol: (1S, 2R)

-

(-)-trans-2-Phenyl-1-cyclohexanol: (1R, 2S)

The stereochemical relationship between the two enantiomers is depicted below. They are non-superimposable mirror images of each other.

References

An In-depth Technical Guide to the Synthesis of trans-2-Phenyl-1-cyclohexanol: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Phenyl-1-cyclohexanol is a valuable chiral auxiliary and synthetic intermediate in organic chemistry. Its stereospecific synthesis is crucial for various applications, including the development of pharmaceutical agents. This technical guide provides a comprehensive overview of the primary starting materials and detailed experimental protocols for the synthesis of trans-2-Phenyl-1-cyclohexanol. The key synthetic strategies discussed include the nucleophilic ring-opening of cyclohexene oxide, the stereoselective reduction of 2-phenylcyclohexanone, and the asymmetric dihydroxylation of 1-phenylcyclohexene. This document presents quantitative data in structured tables for comparative analysis and includes detailed experimental workflows and reaction pathway diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

The synthesis of stereochemically pure molecules is a cornerstone of modern organic chemistry and drug development. trans-2-Phenyl-1-cyclohexanol, with its two chiral centers, serves as a powerful chiral auxiliary, enabling the asymmetric synthesis of a wide range of chemical entities. The orientation of the phenyl and hydroxyl groups in the trans configuration is key to its efficacy in directing stereoselective transformations. The choice of starting material is a critical first step that dictates the overall synthetic strategy, affecting factors such as stereochemical control, yield, and scalability. This guide explores the most prevalent and effective starting materials for the synthesis of trans-2-Phenyl-1-cyclohexanol, providing detailed methodologies for each approach.

Synthesis from Cyclohexene Oxide

A common and straightforward method for the preparation of racemic trans-2-Phenyl-1-cyclohexanol involves the ring-opening of cyclohexene oxide with a phenyl Grignard reagent, such as phenylmagnesium bromide. This reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom undergoing nucleophilic attack, which leads to the desired trans stereochemistry.

Experimental Protocol: Grignard Ring-Opening of Cyclohexene Oxide

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Bromobenzene

-

Copper(I) chloride (CuCl)

-

Cyclohexene oxide

-

Saturated aqueous ammonium sulfate ((NH₄)₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Pentane

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, are placed magnesium turnings (35.3 g, 1.45 mol) and anhydrous THF (170 mL). A solution of bromobenzene (155 mL, 1.47 mol) in anhydrous THF (250 mL) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Ring-Opening Reaction: The Grignard solution is diluted with anhydrous THF (1 L) and cooled to -30 °C. Copper(I) chloride (6.53 g, 0.066 mol) is added, and the mixture is stirred for 10 minutes. A solution of cyclohexene oxide (101 mL, 1.0 mol) in anhydrous THF (100 mL) is then added dropwise over 1.5 hours, maintaining the temperature at -30 °C.

-

Work-up and Isolation: The reaction mixture is allowed to warm to 0 °C and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium sulfate (500 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous ammonium sulfate, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is recrystallized from pentane to yield racemic trans-2-Phenyl-1-cyclohexanol as a white solid.[1]

Reaction Workflow

Synthesis from 2-Phenylcyclohexanone

The stereoselective reduction of 2-phenylcyclohexanone offers another route to trans-2-Phenyl-1-cyclohexanol. The choice of reducing agent is critical to achieving high diastereoselectivity in favor of the trans isomer. Bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), tend to approach the carbonyl group from the less hindered equatorial face, leading to the formation of the axial alcohol, which corresponds to the trans product.

Experimental Protocol: Stereoselective Reduction of 2-Phenylcyclohexanone

Materials:

-

2-Phenylcyclohexanone

-

Anhydrous tetrahydrofuran (THF)

-

L-Selectride (1.0 M solution in THF)

-

Aqueous sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A solution of 2-phenylcyclohexanone (1.0 g, 5.74 mmol) in anhydrous THF (20 mL) is cooled to -78 °C under a nitrogen atmosphere.

-

Reduction: L-Selectride (6.3 mL of a 1.0 M solution in THF, 6.3 mmol) is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 4 hours.

-

Work-up and Isolation: The reaction is quenched by the careful addition of water (5 mL), followed by 3 M aqueous sodium hydroxide (5 mL) and 30% hydrogen peroxide (5 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford trans-2-Phenyl-1-cyclohexanol.

Logical Relationship Diagram

Synthesis from 1-Phenylcyclohexene

For the synthesis of enantiomerically pure trans-2-Phenyl-1-cyclohexanol, the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene is a powerful and widely used method.[2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to produce a vicinal diol with high enantioselectivity. Subsequent selective reduction of the benzylic hydroxyl group yields the desired trans-2-Phenyl-1-cyclohexanol.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation and Reduction

Part A: (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol

Materials:

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium carbonate (K₂CO₃)

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Potassium osmate dihydrate (K₂OsO₄·2H₂O)

-

(DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)

-

1-Phenylcyclohexene

-

tert-Butyl alcohol

-

Water

-

Ethyl acetate

-

Aqueous potassium hydroxide (KOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A 3-L flask is charged with water (375 mL), potassium ferricyanide (247 g, 0.75 mol), potassium carbonate (104 g, 0.75 mol), methanesulfonamide (23.8 g, 0.25 mol), potassium osmate dihydrate (46.1 mg, 0.125 mmol), and (DHQD)₂PHAL (486.9 mg, 0.625 mmol).

-

Dihydroxylation: 1-Phenylcyclohexene (39.55 g, 0.25 mol) and tert-butyl alcohol (250 mL) are added, and the slurry is stirred vigorously for 2 days.

-

Work-up and Isolation: Ethyl acetate (250 mL) is added to dissolve the product. The mixture is filtered, and the organic phase is separated. The organic layer is washed with 2 M KOH, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude diol.[3]

Part B: (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol

Materials:

-

(+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol

-

Raney nickel

-

Ethanol

-

Boric acid

-

Petroleum ether

Procedure:

-

Reduction: A solution of the crude diol from Part A in ethanol is treated with Raney nickel and boric acid. The mixture is hydrogenated under pressure.

-

Work-up and Isolation: The catalyst is filtered off, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with brine. The organic layer is dried and concentrated.

-

Purification: The crude product is recrystallized from petroleum ether to yield enantiomerically pure (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol.

Experimental Workflow

Data Presentation

The following tables summarize the quantitative data for the different synthetic routes to trans-2-Phenyl-1-cyclohexanol.

Table 1: Synthesis of Racemic trans-2-Phenyl-1-cyclohexanol

| Starting Materials | Reagents | Product | Yield | Purity/Notes | Reference |

| Cyclohexene oxide, Bromobenzene, Mg | THF, CuCl | rac-trans-2-Phenyl-1-cyclohexanol | 80% | Recrystallized product | [1] |

Table 2: Synthesis of Enantiomerically Enriched trans-2-Phenyl-1-cyclohexanol

| Starting Material | Key Reaction | Chiral Ligand/Reagent | Product | Overall Yield | Enantiomeric Excess (ee) | Reference |

| 1-Phenylcyclohexene | Sharpless Asymmetric Dihydroxylation | (DHQD)₂PHAL | (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol | ~60-70% (over 2 steps) | >99% | [3] |

| 1-Phenylcyclohexene | Sharpless Asymmetric Dihydroxylation | (DHQ)₂PHAL | (+)-(1S,2R)-trans-2-Phenyl-1-cyclohexanol | ~60-70% (over 2 steps) | >97% | [3] |

| rac-trans-2-Phenylcyclohexyl chloroacetate | Lipase-Catalyzed Kinetic Resolution | Pseudomonas fluorescens lipase | (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol | ~45% (of one enantiomer) | >98% | [2] |

Conclusion

The synthesis of trans-2-Phenyl-1-cyclohexanol can be effectively achieved through several synthetic routes, with the choice of starting material being dependent on the desired stereochemistry of the final product. For the production of the racemic mixture, the Grignard ring-opening of cyclohexene oxide is a high-yielding and reliable method. When enantiomerically pure trans-2-Phenyl-1-cyclohexanol is required, the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene provides excellent stereocontrol and high enantiomeric excess. The stereoselective reduction of 2-phenylcyclohexanone offers an alternative approach, where the diastereoselectivity is highly dependent on the choice of the reducing agent. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.

References

conformational analysis of trans-2-Phenyl-1-cyclohexanol

An In-depth Technical Guide to the Conformational Analysis of trans-2-Phenyl-1-cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Phenyl-1-cyclohexanol is a chiral organic compound that serves as a valuable building block in asymmetric synthesis. The stereochemical and conformational properties of this molecule are of paramount importance as they directly influence its reactivity and efficacy as a chiral auxiliary. The cyclohexane ring in trans-2-Phenyl-1-cyclohexanol is not planar but exists in dynamic equilibrium between two chair conformations. Understanding the conformational preferences of the phenyl and hydroxyl substituents is crucial for predicting the outcomes of reactions in which this molecule is involved. This technical guide provides a comprehensive overview of the , detailing both experimental and computational methodologies.

Conformational Equilibrium

The conformational equilibrium of trans-2-Phenyl-1-cyclohexanol involves the ring inversion between two chair forms: the diequatorial conformer and the diaxial conformer. In the diequatorial conformer, both the phenyl and hydroxyl groups occupy equatorial positions, while in the diaxial conformer, both substituents are in axial positions.

Due to steric hindrance, substituents on a cyclohexane ring generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. This preference dictates the position of the conformational equilibrium.

Data Presentation

Conformational Energies and Equilibrium

The relative stability of the two chair conformers can be estimated using A-values, which represent the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.

| Substituent | A-value (kcal/mol) |

| Phenyl (C₆H₅) | ~2.8 - 3.1 |

| Hydroxyl (OH) | ~0.6 - 1.0 |

The total strain energy for the diaxial conformer is the sum of the A-values of the individual substituents, as these values quantify the strain of placing each group in an axial position.

Table 1: Estimated Conformational Energy Data for trans-2-Phenyl-1-cyclohexanol

| Conformer | Substituent Positions | Estimated Strain Energy (kcal/mol) |

| Diequatorial | Phenyl (eq), Hydroxyl (eq) | 0 |

| Diaxial | Phenyl (ax), Hydroxyl (ax) | ~3.4 - 4.1 |

The Gibbs free energy difference (ΔG°) between the two conformers can be calculated as:

ΔG° = G°(diaxial) - G°(diequatorial) ≈ 3.4 - 4.1 kcal/mol

The equilibrium constant (K_eq) can be calculated using the following equation:

ΔG° = -RT ln(K_eq)

Where:

-

R is the gas constant (1.987 cal/mol·K)

-

T is the temperature in Kelvin (e.g., 298 K)

This significant energy difference indicates that the conformational equilibrium strongly favors the diequatorial conformer.

¹H NMR Coupling Constants

The primary experimental technique for determining the conformation of cyclohexane derivatives is ¹H NMR spectroscopy, specifically through the analysis of vicinal coupling constants (³J_HH). The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

Table 2: Expected ¹H NMR Coupling Constants for the Methine Protons in the Conformers of trans-2-Phenyl-1-cyclohexanol

| Conformer | Proton Relationship | Dihedral Angle (approx.) | Expected ³J_HH (Hz) |

| Diequatorial | H-C(1)-C(2)-H (axial-axial) | ~180° | 10 - 13 |

| Diequatorial | H-C(1)-C(6)-H (axial-equatorial) | ~60° | 2 - 5 |

| Diequatorial | H-C(2)-C(3)-H (axial-equatorial) | ~60° | 2 - 5 |

| Diaxial | H-C(1)-C(2)-H (equatorial-equatorial) | ~60° | 2 - 5 |

| Diaxial | H-C(1)-C(6)-H (equatorial-axial) | ~60° | 2 - 5 |

| Diaxial | H-C(2)-C(3)-H (equatorial-axial) | ~60° | 2 - 5 |

The observation of a large coupling constant (10-13 Hz) for the proton at C-1 (the carbon bearing the hydroxyl group) would be indicative of an axial-axial relationship with the proton at C-2, confirming the predominance of the diequatorial conformer.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational equilibrium of trans-2-Phenyl-1-cyclohexanol by analyzing the vicinal proton-proton coupling constants.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified trans-2-Phenyl-1-cyclohexanol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a 5 mm NMR tube.

-

The choice of solvent can influence the conformational equilibrium. Non-polar solvents will reflect the intrinsic conformational preferences, while polar, hydrogen-bond accepting solvents may stabilize the conformer with an axial hydroxyl group to a small extent.

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

For studying the conformational equilibrium at different temperatures, a variable temperature (VT) NMR experiment should be performed. Spectra should be recorded over a range of temperatures, for example, from room temperature down to the freezing point of the solvent (e.g., -95 °C for CDCl₃). At lower temperatures, the rate of ring inversion slows down, which may allow for the observation of signals from the minor diaxial conformer.

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

-

Identify the signals corresponding to the methine protons at C-1 and C-2. These will likely be complex multiplets.

-

Perform a detailed analysis of the multiplicities of these signals to extract the vicinal coupling constants (³J_HH). This may require spectral simulation for accurate determination.

-

The observed coupling constant (J_obs) will be a weighted average of the coupling constants for the diequatorial (J_eq) and diaxial (J_ax) conformers: J_obs = x_eq * J_eq + x_ax * J_ax where x_eq and x_ax are the mole fractions of the diequatorial and diaxial conformers, respectively.

-

Using the expected coupling constants from Table 2, the mole fractions of each conformer can be calculated.

-

The Gibbs free energy difference (ΔG°) can then be determined from the calculated equilibrium constant (K_eq = x_eq / x_ax).

-

Computational Chemistry

Objective: To calculate the relative energies and optimized geometries of the diequatorial and diaxial conformers of trans-2-Phenyl-1-cyclohexanol.

Methodology:

-

Structure Building:

-

Construct the initial 3D structures of the diequatorial and diaxial chair conformers of trans-2-Phenyl-1-cyclohexanol using a molecular modeling software.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations and frequency calculations for both conformers using Density Functional Theory (DFT). A commonly used and reliable level of theory for such systems is B3LYP with a 6-31+G(d,p) basis set.

-

The frequency calculations are essential to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

The calculations will yield the electronic energies of both conformers. The relative energy difference can be used to predict the conformational equilibrium.

-

-

Further Analysis (Optional):

-

The optimized geometries can be used to measure theoretical dihedral angles, which can then be used in the Karplus equation to predict theoretical coupling constants for comparison with experimental data.

-

Solvation effects can be modeled using a polarizable continuum model (PCM) to understand the influence of the solvent on the conformational equilibrium.

-

Mandatory Visualization

Technical Guide: Spectroscopic Analysis of trans-2-Phenyl-1-cyclohexanol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy and mass spectrometry (MS) data for trans-2-Phenyl-1-cyclohexanol. It includes detailed experimental protocols and a clear presentation of quantitative data to aid in the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of trans-2-Phenyl-1-cyclohexanol reveals key absorptions corresponding to its hydroxyl and phenylcyclohexyl structure.

IR Data Summary

The principal absorption bands in the IR spectrum of trans-2-Phenyl-1-cyclohexanol are summarized below. These bands are characteristic of its alcohol and monosubstituted aromatic functionalities.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 3650 - 3400 | O-H | Stretching | Strong, Broad |

| 3100 - 3020 | =C-H (Aromatic) | Stretching | Medium |

| 3000 - 2850 | -C-H (Aliphatic) | Stretching | Strong |

| 1600, 1495, 1450 | C=C | Stretching (Aromatic Ring) | Medium to Weak |

| 1100 - 1000 | C-O | Stretching | Strong |

| 750, 700 | C-H | Out-of-Plane Bending (Aromatic) | Strong (Monosubstituted) |

Data compiled from typical values for functional groups and spectral databases.[1]

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum of solid trans-2-Phenyl-1-cyclohexanol can be obtained using the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method.

A. Attenuated Total Reflectance (ATR) Method:

-

Sample Preparation: Place a small, powdered amount of solid trans-2-Phenyl-1-cyclohexanol directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Instrument Settings:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Scan Range: 4000 - 650 cm⁻¹.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Background Scan: Perform a background scan with a clean, empty ATR crystal before running the sample.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[2]

B. Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade KBr in an agate mortar. The mixture should be a fine, homogeneous powder.[3]

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure (e.g., 10-12 tons/in²) for several minutes to form a transparent or translucent disc.[3]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Instrument Settings: Use the same instrument settings as described for the ATR method.

-

Background Scan: A background scan should be performed with the empty sample compartment.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its structure. Electron ionization (EI) is a common method for the analysis of small organic molecules like trans-2-Phenyl-1-cyclohexanol.

Mass Spectrometry Data Summary

The molecular formula of trans-2-Phenyl-1-cyclohexanol is C₁₂H₁₆O, with a molecular weight of approximately 176.25 g/mol .[4][5] The electron ionization mass spectrum shows a molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula | Notes |

| 176 | [M]⁺ | [C₁₂H₁₆O]⁺ | Molecular Ion |

| 158 | [M - H₂O]⁺ | [C₁₂H₁₄]⁺ | Loss of water |

| 104 | [C₈H₈]⁺ | [C₆H₅-CH=CH₂]⁺ | Styrene radical cation |

| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Data compiled from the NIST Mass Spectrometry Data Center.[4]

Experimental Protocol: Acquiring the Mass Spectrum

The mass spectrum is typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) or by direct sample introduction.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Sample Introduction:

-

GC Inlet: Inject the solution into the gas chromatograph. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source. The sample is then heated to induce vaporization.[6]

-

-

Ionization:

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Mass Range: Scan a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and relevant fragments.

-

-

Detection: An electron multiplier detector records the abundance of each ion.[7]

Visualization of Spectroscopic Data

The following diagram illustrates the relationship between the chemical structure of trans-2-Phenyl-1-cyclohexanol and its key spectroscopic features.

Caption: Key IR and MS correlations for trans-2-Phenyl-1-cyclohexanol.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. amherst.edu [amherst.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

- 5. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uni-saarland.de [uni-saarland.de]

A Technical Guide to the Solubility of trans-2-Phenyl-1-cyclohexanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid compound like trans-2-Phenyl-1-cyclohexanol in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. trans-2-Phenyl-1-cyclohexanol possesses both a nonpolar phenyl group and a polar cyclohexanol group, giving it a degree of amphiphilicity.

-

Polar Solvents: Protic solvents (e.g., alcohols) can engage in hydrogen bonding with the hydroxyl group of trans-2-Phenyl-1-cyclohexanol, promoting solubility. Aprotic polar solvents (e.g., ketones, esters) can interact via dipole-dipole interactions.

-

Nonpolar Solvents: Nonpolar solvents (e.g., hydrocarbons) will primarily interact with the nonpolar phenyl and cyclohexyl portions of the molecule through London dispersion forces.

Based on its structure, trans-2-Phenyl-1-cyclohexanol is expected to be soluble in a range of common organic solvents.[1]

Expected Solubility Profile

While quantitative data is absent from the surveyed literature, a qualitative assessment suggests that trans-2-Phenyl-1-cyclohexanol is soluble in most common organic solvents, including alcohols, ethers, ketones, and fats.[1]

Data Presentation

As no specific quantitative solubility data for trans-2-Phenyl-1-cyclohexanol was found in the reviewed literature, a data table cannot be provided at this time. Researchers are encouraged to determine this data experimentally using the protocols outlined below.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the gravimetric and spectroscopic determination of the solubility of trans-2-Phenyl-1-cyclohexanol.

Gravimetric Method (Shake-Flask)

This is a classical and widely used method for determining equilibrium solubility.

Materials:

-

trans-2-Phenyl-1-cyclohexanol (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, hexane)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid trans-2-Phenyl-1-cyclohexanol to a series of vials, ensuring there is undissolved solid at the bottom.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units (e.g., g/L, mg/mL, mol/L) using the mass of the dissolved solid and the volume of the aliquot taken.

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds with a chromophore, such as the phenyl group in trans-2-Phenyl-1-cyclohexanol, and can be faster than the gravimetric method.

Materials:

-

All materials from the Gravimetric Method

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Quartz cuvettes (for UV-Vis) or appropriate HPLC vials and column

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of trans-2-Phenyl-1-cyclohexanol of known concentrations in the solvent of interest. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to generate a calibration curve.

-

Sample Preparation and Equilibration: Follow steps 1-4 of the Gravimetric Method.

-

Sampling and Dilution: Withdraw a small, known volume of the supernatant. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the standard curve.

-

Analysis: Analyze the diluted sample using the UV-Vis spectrophotometer or HPLC system under the same conditions used for the standards.

-

Calculation: Use the measured absorbance or peak area and the equation of the standard curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for solubility determination.

This guide provides a framework for understanding and determining the solubility of trans-2-Phenyl-1-cyclohexanol. The provided experimental protocols can be adapted to suit specific laboratory conditions and analytical capabilities. Accurate solubility data is crucial for various applications in drug development, including formulation, purification, and reaction optimization.

References

Methodological & Application

Application of trans-2-Phenyl-1-cyclohexanol in Asymmetric Diels-Alder Reactions: A Detailed Guide for Researchers

Introduction: The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, gains a significant level of stereochemical control through the use of chiral auxiliaries. Among these, trans-2-phenyl-1-cyclohexanol, often referred to as Whitesell's auxiliary, has emerged as a powerful and reliable tool for inducing asymmetry in a variety of transformations, including the Diels-Alder reaction. Its rigid cyclohexane backbone and the stereodirecting influence of the phenyl group provide a well-defined chiral environment, enabling high levels of diastereoselectivity in the cycloaddition process.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of trans-2-phenyl-1-cyclohexanol as a chiral auxiliary in asymmetric Diels-Alder reactions.

Principle of Asymmetric Induction

The stereochemical outcome of the Diels-Alder reaction is directed by the chiral auxiliary attached to the dienophile. The bulky phenylcyclohexyl group effectively shields one face of the dienophile, forcing the approaching diene to attack from the less sterically hindered face. This facial bias is often enhanced by the use of a Lewis acid, which coordinates to the carbonyl group of the dienophile, locking it into a specific conformation and increasing its reactivity. The interplay of steric hindrance and conformational rigidity imposed by the auxiliary-Lewis acid complex is the key to achieving high diastereoselectivity.

Experimental Protocols

Protocol 1: Synthesis of Chiral Acrylate Dienophile from (1R,2S)-trans-2-Phenyl-1-cyclohexanol

This protocol outlines the preparation of the acrylate ester of trans-2-phenyl-1-cyclohexanol, a common dienophile used in asymmetric Diels-Alder reactions.

Materials:

-

(1R,2S)-trans-2-Phenyl-1-cyclohexanol

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve (1R,2S)-trans-2-phenyl-1-cyclohexanol (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (1R,2S)-2-phenylcyclohexyl acrylate.

Protocol 2: Asymmetric Diels-Alder Reaction of (1R,2S)-2-Phenylcyclohexyl Acrylate with Cyclopentadiene

This protocol describes a typical Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Materials:

-

(1R,2S)-2-Phenylcyclohexyl acrylate (1.0 eq)

-

Freshly cracked cyclopentadiene (3.0 eq)

-

Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq as a solution in hexanes)

-

Dry dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve (1R,2S)-2-phenylcyclohexyl acrylate in dry dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Lewis acid solution dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add freshly cracked cyclopentadiene dropwise.

-

Continue stirring at -78 °C for 3-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

-

Allow the mixture to warm to room temperature, then separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the endo and exo diastereomers.

-

The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by separation and quantification of the isomers.

Data Presentation

The effectiveness of a chiral auxiliary is quantified by the yield of the reaction and the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the products. Below is a summary of typical results obtained in Lewis acid-catalyzed Diels-Alder reactions of acrylates derived from trans-2-phenyl-1-cyclohexanol with cyclopentadiene.

| Entry | Lewis Acid | Solvent | Temp (°C) | Yield (%) | endo:exo | d.r. (endo) |

| 1 | TiCl₄ | CH₂Cl₂ | -78 | 85 | >95:5 | 90:10 |

| 2 | Et₂AlCl | CH₂Cl₂ | -78 | 92 | >95:5 | 94:6 |

| 3 | SnCl₄ | CH₂Cl₂ | -78 | 88 | >90:10 | 88:12 |

| 4 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 75 | >90:10 | 85:15 |

Note: The data presented in this table is representative and compiled from typical results in the field. Actual results may vary depending on specific reaction conditions and the purity of reagents.

Proposed Transition State Model

The high diastereoselectivity observed in these reactions can be rationalized by a proposed transition state model. The Lewis acid coordinates to the carbonyl oxygen of the acrylate, enforcing an s-trans conformation of the dienophile. The bulky phenyl group of the auxiliary effectively blocks the Si-face of the dienophile, directing the approach of the diene to the less hindered Re-face, leading to the preferential formation of one diastereomer.

Conclusion